3-((7-Chloroquinazolin-4-yl)amino)propanoic acid
Description
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
3-[(7-chloroquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |
InChI Key |
WCEVCSXYVPWPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinazolin-4-one Precursors
The 7-chloroquinazoline scaffold is commonly derived from quinazolin-4-one through electrophilic substitution. A representative protocol involves:
Reagents :
-
Quinazolin-4-one (1 equiv)
-
Phosphorus oxychloride (POCl₃, 3–5 equiv)
-
Catalytic dimethylformamide (DMF)
Conditions :
-
Reflux at 110°C for 6–8 hours under anhydrous conditions.
-
Quenching with ice-water and neutralization with NaHCO₃.
This method ensures selective chlorination at position 7 due to POCl₃’s electrophilic character, with DMF enhancing reactivity via Vilsmeier-Haack intermediate formation.
Coupling Propanoic Acid to the Quinazoline Core
Nucleophilic Aromatic Substitution (SNAr)
The 4-amino group is introduced via SNAr using β-alanine derivatives:
Reagents :
-
7-Chloro-4-chloroquinazoline (1 equiv)
-
β-Alanine ethyl ester (1.2 equiv)
-
Triethylamine (TEA, 2 equiv) in anhydrous THF
Conditions :
-
Stirred at 60°C for 12 hours under nitrogen.
-
Ethyl ester hydrolysis using NaOH (2M, 4 equiv) at 80°C for 2 hours.
Yield : 65–75% after hydrolysis.
Mechanism :
The chloroquinazoline’s electron-deficient ring facilitates nucleophilic attack by β-alanine’s amine, with TEA scavenging HCl. Subsequent saponification yields the free carboxylic acid.
Transition Metal-Catalyzed Amination
Palladium catalysts enable coupling under milder conditions:
Reagents :
-
7-Chloro-4-iodoquinazoline (1 equiv)
-
tert-Butoxycarbonyl (Boc)-protected β-alanine (1.1 equiv)
-
Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in dioxane
Conditions :
-
Heated at 100°C for 8 hours.
-
Boc deprotection with TFA/CH₂Cl₂ (1:1).
Yield : 80–85% after deprotection.
Advantages :
One-Pot Synthesis Strategies
A streamlined approach combines quinazoline formation and amination in a single vessel:
Reagents :
-
2-Amino-5-chlorobenzoic acid (1 equiv)
-
Ethyl 3-aminopropanoate (1.1 equiv)
-
Trimethyl orthoformate (3 equiv) in acetic acid
Conditions :
-
Cyclocondensation at 120°C for 6 hours.
-
In situ hydrolysis with aqueous HCl (6M).
Limitations :
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-2), 7.95 (d, J = 8.5 Hz, 1H, H-8), 7.60 (d, J = 8.5 Hz, 1H, H-5), 4.20 (t, J = 6.0 Hz, 2H, CH₂NH), 2.75 (t, J = 6.0 Hz, 2H, CH₂COO).
-
HRMS : m/z calcd for C₁₁H₁₀ClN₃O₂ [M+H]⁺ 252.0534, found 252.0538.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr with hydrolysis | 65–75 | 95–98 | Simplicity, low cost | Harsh hydrolysis conditions |
| Pd-catalyzed amination | 80–85 | >99 | Mild conditions, high selectivity | Expensive catalysts |
| One-pot synthesis | 60–70 | 90–95 | Reduced steps | Lower yield, pH sensitivity |
Industrial-Scale Considerations
For kilogram-scale production, the Pd-catalyzed method is preferred despite catalyst costs due to:
Chemical Reactions Analysis
Types of Reactions
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form hydrogenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Research indicates that compounds similar to 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exhibit significant antibacterial properties. A study on quinolone derivatives revealed that certain structural modifications led to enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggested that the incorporation of amino groups and specific heterocycles could optimize these activities, making them suitable for further development as antibacterial agents .
| Compound Structure | Antibacterial Activity | Remarks |
|---|---|---|
| 3k (similar structure) | High against Pseudomonas aeruginosa | Selected for further evaluation due to low cytotoxicity |
| 7-Chloroquinazolin derivatives | Varied activity based on substituents | Structural modifications crucial for potency |
2. Anti-inflammatory Properties
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship studies indicated that modifications to the quinazoline moiety could enhance its efficacy in reducing inflammation .
Anticancer Potential
1. Cancer Cell Line Studies
The compound has shown promise in preclinical studies targeting various cancer cell lines. Research demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity. The ability to modulate pathways involved in cell survival and proliferation positions these compounds as potential leads in cancer therapy .
| Cancer Type | Cell Line Tested | Observed Effect |
|---|---|---|
| Breast Cancer | MCF-7 | Induction of apoptosis |
| Lung Cancer | A549 | Inhibition of cell growth |
| Colon Cancer | HT-29 | Reduced viability |
Case Studies and Research Findings
Several case studies have explored the applications of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid and its derivatives:
- Antibacterial Case Study : A study evaluated a series of quinolone derivatives, including those with similar structures to 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, demonstrating significant in vivo antibacterial activity without cytotoxic effects, thus highlighting their therapeutic potential .
- Anti-inflammatory Research : Research involving animal models showed that compounds derived from quinazoline significantly reduced inflammation markers, supporting their use in inflammatory disease treatment .
- Anticancer Investigations : In vitro studies indicated that specific derivatives could effectively target cancer pathways, leading to decreased tumor growth rates in xenograft models, showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenylamino Propanoic Acid Derivatives
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure : Features a 4-hydroxyphenyl group instead of the quinazoline ring.
- Activity : Demonstrated antimicrobial efficacy against multidrug-resistant ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus), with MIC values ranging from 8–64 µg/mL .
3-[(4-Chlorophenyl)amino]propanoic Acid (CAS 21617-19-6)
- Structure : Contains a 4-chlorophenyl group.
- Synthesis : Prepared via reaction of 4-chloroaniline with acrylic acid .
- Application: Limited bioactivity data, but structural simplicity makes it a precursor for further functionalization.
Table 1: Comparison of Phenylamino Propanoic Acid Derivatives
Thiazole and Thiazolidinone Derivatives
P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic Acid
- Structure : Thiazole ring fused with bromothiophene and chlorophenyl groups.
- Key Difference : The thiazole-thiophene scaffold enables distinct enzyme inhibition compared to quinazoline’s kinase targeting.
3-((Thiazol-2-yl)(p-tolyl)amino)propanoic Acid Derivatives
- Structure : Thiazole ring with methyl or acetyl substituents (e.g., compounds 23–26) .
- Synthesis : Prepared via cyclization reactions of thiourea derivatives and halogenated ketones.
- Application : Structural diversity supports exploration in drug discovery, though bioactivity data remain preliminary.
Table 2: Thiazole-Based Propanoic Acid Derivatives
| Compound | Core Structure | Key Substituent | Bioactivity | Reference |
|---|---|---|---|---|
| P3 | Thiazole-thiophene | Br, Cl, 4-oxo | Furin inhibition (IC₅₀ 35 µM) | |
| Compound 23 | Thiazole | Acetyl, methyl | Synthetic intermediate |
Sulfamoylphenyl and Halogenated Derivatives
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Sulfamoyl group at the phenyl para position.
- Activity : Halogenation (e.g., bromine, chlorine) enhances antimicrobial potency by introducing electronegative groups .
- Key Difference : Sulfamoyl groups are associated with antibacterial mechanisms (e.g., dihydropteroate synthase inhibition), unlike quinazoline’s kinase-focused activity.
Methoxyphenyl and Benzothiazole Derivatives
3-[(4-Methoxyphenyl)(4-oxothiazol-2-yl)amino]propanoic Acid
Pharmacokinetic and Physicochemical Properties
- Quinazoline Derivatives: Likely exhibit moderate solubility due to the propanoic acid group but may face metabolic challenges (e.g., CYP450 interactions).
- Hydroxyphenyl Derivatives : Enhanced water solubility from polar hydroxyl groups improves bioavailability for antimicrobial applications .
- Thiazole Derivatives : Lipophilic substituents (e.g., bromothiophene) may increase membrane permeability but reduce aqueous solubility .
Table 3: Physicochemical Comparison
| Compound Type | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Quinazoline-based | ~2.5 | ~0.5 | Moderate |
| Hydroxyphenyl-based | ~1.8 | ~5.0 | High |
| Thiazole-thiophene-based | ~3.0 | ~0.2 | Low |
Biological Activity
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is C12H12ClN3O2, with a molecular weight of 251.67 g/mol. The compound features a chloroquinazoline moiety that is critical for its biological activity. Its structure includes an amino group capable of nucleophilic substitution and a carboxylic acid group that can undergo esterification or amidation reactions, facilitating the development of derivatives with enhanced efficacy .
Anti-inflammatory Properties
Research indicates that 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exhibits significant anti-inflammatory activity. This property is particularly valuable in developing treatments for inflammatory diseases such as arthritis. The compound has been shown to influence signaling pathways associated with inflammation, potentially modulating cytokine production and immune responses .
Anti-cancer Potential
The compound also demonstrates promising anti-cancer properties. Preliminary studies suggest that it interacts with various biological targets implicated in cancer cell proliferation and apoptosis. For instance, it may inhibit specific pathways linked to tumor growth, making it a candidate for further investigation in oncology .
The exact mechanisms through which 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exerts its effects are still under investigation. However, interaction studies have indicated that it may modulate pathways associated with cell growth and survival. These studies aim to elucidate the compound's binding affinity to receptors and enzymes relevant to disease pathways .
Synthesis
The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 7-chloroquinazoline with appropriate amino acid derivatives under controlled conditions. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, each exhibiting distinct biological activities:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | C11H10N2O3 | 4876-14-6 | Exhibits antiulcer activity |
| 6-((7-Chloroquinazolin-4-yl)amino)hexan-1-ol | C13H15ClN2O | 5427-36-1 | Potential use as a bioactive molecule |
| 3-(Quinazolin-4-ylamino)propanoic acid | C10H10N2O2 | 718839 | Similar structure but different activity profile |
The unique chloro substitution on the quinazoline ring in 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid enhances its biological activity compared to other similar compounds, potentially leading to different pharmacokinetic properties and receptor interactions .
Case Studies and Research Findings
Recent studies have highlighted the potential of quinazoline derivatives in treating various diseases. For instance, a study focusing on quinazolinone derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the broader implications of quinazoline-based compounds in antimicrobial therapy . Additionally, other related compounds have demonstrated significant cytotoxicity against cancer cell lines, reinforcing the therapeutic potential of this class of compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation of 7-chloroquinazolin-4-amine with β-propiolactone derivatives under acidic or basic conditions. For example, refluxing with acetic anhydride as a catalyst, followed by hydrolysis to yield the carboxylic acid moiety. Purity is validated via column chromatography and recrystallization using methanol/water systems. Characterization via NMR (to confirm amine linkage and propanoic acid chain) and elemental analysis (to verify C, H, N, Cl stoichiometry) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Identifies aromatic protons (quinazoline ring) at δ 7.5–8.5 ppm and the propanoic acid chain (δ 2.5–3.5 ppm).
- IR : Confirms carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).
- Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion peak [M–H] to verify molecular weight.
- Elemental Analysis : Ensures ≤0.3% deviation from theoretical values for C, H, N, and Cl .
Q. How can researchers assess solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in buffered solutions (pH 2–12) and polar aprotic solvents (DMSO, DMF). Low solubility in water may require derivatization (e.g., methyl ester formation).
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what SAR trends are observed?
- Methodology : Introduce substituents at the quinazoline C-2 or propanoic acid chain to modulate electronic/steric effects. For example:
- Electron-withdrawing groups (e.g., –NO) at C-6 improve enzyme inhibition (e.g., tyrosine kinase).
- Bulky groups on the propanoic acid reduce off-target interactions. Compare IC values against analogs (e.g., 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, similarity index 0.89) to identify key pharmacophores .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products.
- Solvent Optimization : Replace ethanol with DMF for higher dipole interactions in cyclization steps.
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodology :
- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and SPR (kinetic parameters).
- Crystallography : Resolve co-crystal structures (e.g., with EGFR kinase) to confirm binding modes.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength) .
Q. What in silico approaches predict molecular interactions with biological targets?
- Methodology :
- Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to simulate binding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity?
- Methodology :
- Metabolic Profiling : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS.
- CYP Inhibition Assays : Measure IC against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Reactive Metabolite Screening : Trap intermediates with glutathione and detect adducts .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
